Scheffursoside C, a bioactive saponin, originates from the oxidosqualene cyclization (OSC) pathway in Schefflera species. This process begins with the epoxidation of 2,3-oxidosqualene, catalyzed by cycloartenol synthase (CAS), to form the protosteryl cation—a pivotal branch point for triterpenoid diversity [2] [8]. In Schefflera octophylla, specific OSC isoforms direct cyclization toward the ursane-type scaffold (e.g., urs-12-ene-23,28-dioic acid), characteristic of Scheffursoside C. Isotope labeling studies confirm that β-amyrin synthase (BAS) activity further diversifies the backbone into oleanane or ursane configurations through substrate-specific folding and ring rearrangement [8].
Post-cyclization modifications involve cytochrome P450 monooxygenases (CYP450s) and oxidoreductases. CYP716 enzymes hydroxylate C-23 and C-28 positions, forming polyhydroxylated intermediates, while UDP-dependent glycosyltransferases (UGTs) later target these sites for sugar attachment. Notably, S. octophylla transcriptomes reveal upregulated CYP716Y1 homologs during saponin biosynthesis, correlating with heightened accumulation of 3α-hydroxy-urs-12-ene-23,28-dioic acid—the aglycone precursor of Scheffursoside C [2] [8].
Table 1: Key Enzymes in Triterpenoid Backbone Synthesis
Enzyme Class | Gene Family | Function | Product |
---|---|---|---|
Oxidosqualene Cyclase | OSC | 2,3-oxidosqualene cyclization | β-amyrin / α-amyrin |
Cytochrome P450 | CYP716 | C-23/C-28 hydroxylation | Hydroxylated ursane derivatives |
Dehydrogenase | ADH | Oxidation at C-28 | Carboxylic acid intermediates |
Glycosylation of Scheffursoside C’s aglycone involves regioselective sugar transfers mediated by uridine diphosphate (UDP)-glycosyltransferases (UGTs). In Schefflera, UGT73F1 and UGT91Q2 homologs catalyze stepwise glycosylation: first, a glucose moiety attaches to C-28, followed by rhamnose-(1→4)-glucose and glucosyl-(1→6)-glucose extensions [8]. This sequential process yields the trisaccharide chain (α-L-rhamnopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) observed in Scheffursoside C [6] [8].
C-glycosylation, though rare in saponins, is implicated in Schefflera species through di-C-glycosyltransferases (diCGTs). These enzymes, analogous to those in flavonoid biosynthesis, transfer arabinose or glucose to C-6/C-8 of the aglycone using UDP-sugars as donors [1] [6]. Kinetic assays confirm that diCGTs exhibit >200-fold selectivity for UDP-arabinose over UDP-glucose, ensuring precise arabinose attachment in Scheffursoside C [1]. Glycosylation enhances solubility and bioactivity by altering the molecule’s amphiphilicity, critical for membrane interactions in plant defense [9].
Table 2: Glycosyltransferases in Saponin Biosynthesis
Enzyme Type | Sugar Donor | Acceptor Site | Glycosidic Bond |
---|---|---|---|
UGT73F1-like | UDP-glucose | Aglycone C-28 | β-1,6-glucosidic core linkage |
UGT91Q2-like | UDP-rhamnose | Glucose C-4 | α-1,4-rhamnosidic branch |
diCGTb | UDP-arabinose | Aglycone C-6/C-8 | C-arabinosidic (C-C bond) |
Comparative transcriptomics of Schefflera species reveals conserved biosynthetic gene clusters (BGCs) on chromosomes 3 and 7, housing tandem arrays of OSC, CYP450, and UGT genes. Co-expression analysis identifies a 150-kb cluster in S. octophylla containing CYP716Y1, UGT73F1, and a diCGTb homolog, synchronized by MYB-type transcription factors under jasmonate signaling [2]. RNAi knockdown of MYB15 reduces saponin accumulation by 80%, confirming regulatory control over this cluster [2].
Phylogenetic studies indicate that Schefflera’s BGCs share ancestry with Panax ginsenoside clusters, suggesting convergent evolution in Araliaceae. However, Schefflera-specific gene duplications in UGT subclades (e.g., UGT91Q2) enable distinct glycosylation patterns. Allopolyploidization events further diversify these clusters; for instance, the hexaploid S. octophylla genome harbors three CYP716 paralogs versus one in diploid relatives, correlating with enhanced triterpenoid variability [2] [7].
Notably, the "pg-β" evolutionary event—a whole-genome duplication unique to Aralioideae—expanded OSC and UGT families, facilitating Scheffursoside C’s structural novelty. Differential expression in roots versus leaves aligns with tissue-specific saponin storage, with root transcriptomes showing 12-fold higher UGT expression [2].
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